molecular formula C13H14N6O2 B2444082 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide CAS No. 1904356-60-0

6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2444082
CAS No.: 1904356-60-0
M. Wt: 286.295
InChI Key: VGYXRLUCZZHUGJ-UHFFFAOYSA-N
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Description

6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C₁₃H₁₄N₆O₂ and a molecular weight of 286.295 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide are not fully understood yet. It is known that this compound has been designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being studied. Preliminary studies suggest that it may have significant activity against Mycobacterium tuberculosis H37Ra

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with morpholine and pyrimidine-4-carboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.

    Pyrimidine derivatives: These compounds share a similar core structure and have diverse applications in chemistry and medicine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-morpholin-4-yl-N-pyrazin-2-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-13(18-11-8-14-1-2-15-11)10-7-12(17-9-16-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,15,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYXRLUCZZHUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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